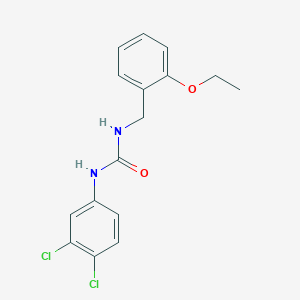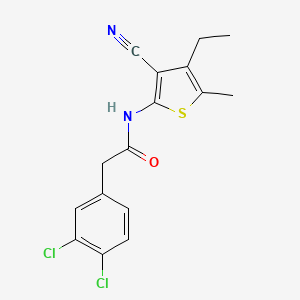![molecular formula C24H36N4O B6115910 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6115910.png)
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperidine ring, a piperazine ring, and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using reagents such as isopropyl bromide.
Formation of the Piperazine Ring: The piperazine ring is synthesized through nucleophilic substitution reactions.
Attachment of the Quinoline Moiety: The quinoline moiety is attached through a condensation reaction with a quinoline derivative.
Formation of the Ethanol Group: The ethanol group is introduced via reduction reactions using reagents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoline moiety, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted piperidine and piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the central nervous system. It may act as an agonist or antagonist at various neurotransmitter receptors, modulating neuronal activity and influencing physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-(1-Methylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
- 2-[1-(1-Ethylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
Uniqueness
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol is unique due to the presence of the isopropyl group, which may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to different therapeutic effects and applications compared to its analogs.
Eigenschaften
IUPAC Name |
2-[1-(1-propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O/c1-19(2)27-12-9-22(10-13-27)28-15-14-26(18-23(28)11-16-29)17-21-8-7-20-5-3-4-6-24(20)25-21/h3-8,19,22-23,29H,9-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMKIIAXWUVUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2CCO)CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE](/img/structure/B6115846.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6115847.png)

![[2-ethoxy-4-[6-oxo-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl]phenyl] 2-chlorobenzoate](/img/structure/B6115852.png)
methanone](/img/structure/B6115857.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one](/img/structure/B6115860.png)
![3-[(3-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B6115867.png)
![ethyl 4-{[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B6115869.png)
![4-[(3-propoxy-1-piperidinyl)carbonyl]pyridazine](/img/structure/B6115877.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6115888.png)
![N,N-diallyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6115897.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6115913.png)

